molecular formula C10H13NO3 B13330784 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B13330784
M. Wt: 195.21 g/mol
InChI Key: XYRCQNJXMIOTBR-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a chemical compound with a unique structure that includes a pyridine ring, an aldehyde group, and a methoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the reaction of 3-methoxypropylamine with a suitable pyridine derivative under controlled conditions. One common method involves the use of 4-hydroxypiperidine as a starting material, which reacts with substituted cyanogen to introduce an amide functional group. This intermediate is then coupled with 3-substituted propyl methyl ether and hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as cooling the reaction solution to room temperature, filtering, concentrating the filtrate under reduced pressure, and extracting with organic solvents like dichloromethane . The final product is obtained after purification and drying.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxypropyl side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy group.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a selective serotonin receptor agonist, influencing neurotransmitter pathways and modulating physiological responses . The compound’s structure allows it to bind to specific receptors, triggering a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-(3-methoxypropyl)-2-oxopyridine-3-carbaldehyde

InChI

InChI=1S/C10H13NO3/c1-14-7-3-6-11-5-2-4-9(8-12)10(11)13/h2,4-5,8H,3,6-7H2,1H3

InChI Key

XYRCQNJXMIOTBR-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=CC=C(C1=O)C=O

Origin of Product

United States

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